8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloroethyl sulfide under specific conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione can be compared to other similar compounds, such as mustard gas (bis(2-chloroethyl) sulfide) and other sulfur mustards. These compounds share structural similarities, particularly the presence of the chloroethyl sulfanyl group, but differ in their specific chemical and biological properties .
Properties
IUPAC Name |
8-(2-chloroethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2S/c1-3-4-5-6-7-8-10-21-12-13(18-16(21)24-11-9-17)20(2)15(23)19-14(12)22/h3-11H2,1-2H3,(H,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCTAQUHRFMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCCl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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